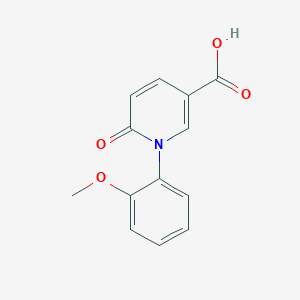

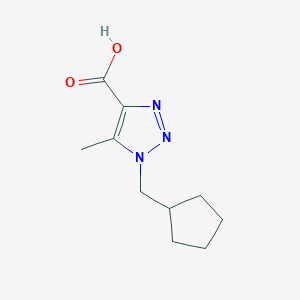

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine

Übersicht

Beschreibung

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine (EPP) is an organic compound of the amine class. It is a cyclic, colorless, and odorless compound that is found in nature and has a variety of uses in research and industry. EPP has been used as a reagent in a variety of synthetic processes, as a solvent for chemical reactions, and has been studied for its pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core structure in “3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine”, is widely used in medicinal chemistry due to its versatility and ability to enhance bioactivity. It serves as a scaffold for developing compounds with target selectivity, contributing to the stereochemistry of molecules and increasing three-dimensional coverage . This has led to the design of novel biologically active compounds for treating human diseases.

Drug Design: Enhancing Pharmacokinetic Properties

In drug design, the introduction of the pyrrolidine ring can modify physicochemical parameters, improving the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. The non-planarity of the ring allows for efficient exploration of pharmacophore space and can influence the biological activity through steric factors .

Biological Activity: Stereogenicity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring is significant for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varied binding modes to enantioselective proteins, affecting the efficacy and selectivity of potential drugs .

Antiviral Agents: Development of Inhibitors

Compounds derived from pyrrolidine have been investigated for their antiviral properties. For instance, derivatives have shown inhibitory activity against influenza A and other viruses, highlighting the potential of pyrrolidine-based structures in the development of new antiviral agents .

Anti-inflammatory and Analgesic Applications

Pyrrolidine derivatives have also demonstrated anti-inflammatory and analgesic activities. The manipulation of the pyrrolidine ring can lead to compounds with lower ulcerogenic indexes compared to traditional drugs, offering safer alternatives for pain and inflammation management .

Oncology: Targeting Cancer Cells

The pyrrolidine scaffold has been utilized to create compounds with anticancer properties. By altering the pyrrolidine structure, researchers have developed molecules that exhibit improved activity against cancer cells, providing a pathway for the development of new chemotherapeutic agents .

Neuropharmacology: Modulating Neurotransmitter Systems

Pyrrolidine derivatives can interact with various neurotransmitter systems, offering therapeutic potential for neurological disorders. The structural diversity afforded by the pyrrolidine ring enables the targeting of specific receptors and transporters in the brain .

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, which share structural similarities with pyrrolidine, are used as plant growth regulators. The incorporation of pyrrolidine-like structures into agrochemicals could lead to the development of novel compounds that regulate plant growth and development .

Eigenschaften

IUPAC Name |

3-ethyl-2-pyrrolidin-1-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-10(4-2)11(9-12)13-7-5-6-8-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYYWWMJRUVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

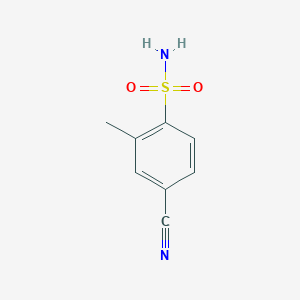

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)